molecular formula C10H6BrNO2 B2753308 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CAS No. 73568-45-3

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Cat. No.: B2753308
CAS No.: 73568-45-3
M. Wt: 252.067
InChI Key: CPIWDVUWMGFBOY-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 73568-45-3) is a high-purity chemical building block of significant interest in medicinal and organic chemistry. This compound features a 2-oxo-1,2-dihydroquinoline (quinolin-2-one) core, a privileged scaffold renowned for its wide spectrum of biological activities . The strategic bromo and formyl substituents on this core structure make it a highly versatile and valuable intermediate for the synthesis of more complex, functionally diverse molecules . This compound serves as a key precursor in drug discovery research, particularly for the development of novel therapeutic agents. The 2-oxo-1,2-dihydroquinoline nucleus is a known pharmacophore in compounds with demonstrated anticancer, antibacterial, antifungal, and anti-inflammatory properties . The reactive aldehyde group at the 3-position allows for further functionalization, most commonly through condensation reactions to form derivatives such as thiosemicarbazones. These derivatives can be complexed with metals like copper(II) to create compounds with enhanced cytotoxicity against human tumor cells . Furthermore, the molecule serves as a substrate for modern synthetic methodologies, such as copper-catalyzed Chan-Lam coupling, enabling efficient N-arylation to generate diverse chemical libraries for high-throughput screening . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-1-2-9-6(4-8)3-7(5-13)10(14)12-9/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIWDVUWMGFBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(C(=O)N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the bromination of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Chemical Reactions of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

This compound can undergo a variety of chemical reactions due to its reactive functional groups:

3.1. Condensation Reactions

  • With Thiosemicarbazides : The aldehyde group can react with thiosemicarbazides to form thiosemicarbazones, which are useful ligands for metal complexes .

    ReactantProductConditions
    ThiosemicarbazideThiosemicarbazoneHot methanol

3.2. N-Arylation Reactions

  • Although direct N-arylation of this compound is challenging due to the presence of electron-withdrawing groups, related compounds have been successfully arylated using copper-catalyzed Chan–Lam coupling .

3.3. Substitution Reactions

  • The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as in the presence of a base and a nucleophile.

3.4. Reduction Reactions

  • The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Future Perspectives

Further research into the chemical reactions and biological applications of this compound could lead to the development of new therapeutic agents or materials with unique properties. The exploration of its reactivity under different conditions and with various reagents will continue to expand its utility in synthetic chemistry.

Scientific Research Applications

The compound exhibits a range of biological activities:

1. Antimicrobial Properties
Research indicates that derivatives of 6-bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde possess antimicrobial properties. For instance, studies have shown that certain derivatives display significant activity against various bacterial strains, including Pseudomonas aeruginosa . The presence of substituents like bromine enhances the bacteriostatic activity of these compounds.

2. Anticancer Potential
Recent investigations into related quinoline derivatives have highlighted their potential as anticancer agents. Compounds such as 7-chloro and 4-bromo derivatives have shown efficacy in inhibiting tumor growth in vitro and are correlated with their activity as mTORC inhibitors . This suggests that this compound could serve as a scaffold for developing new cancer therapeutics.

3. Enzyme Inhibition
The compound is also being studied for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition could lead to significant advancements in treating neurodegenerative disorders.

Applications in Scientific Research

This compound serves multiple roles in scientific research:

Field Application
Chemistry Used as an intermediate for synthesizing more complex quinoline derivatives.
Biology Investigated for its potential as an enzyme inhibitor and its role in biological pathways relevant to various diseases.
Medicine Explored for antimicrobial and anticancer properties due to its interaction with biological targets.
Industry Utilized in organic synthesis and the development of new materials.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various synthesized quinolone derivatives, including those derived from this compound. The results indicated that specific structural modifications enhanced antibacterial activity against Pseudomonas aeruginosa, particularly when combined with light activation .

Case Study 2: Anticancer Efficacy

In a series of experiments focusing on cancer cell lines, several derivatives of this compound were tested for their ability to inhibit tumor growth. Compounds such as GRG-1-34 demonstrated low toxicity while effectively inhibiting pancreatic and prostate cancer growth through mTORC pathway interference .

Mechanism of Action

The mechanism of action of 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the C6 Position

Table 1: Comparison of C6-Substituted Derivatives
Compound Name Substituent Synthesis Method Key Applications Physical Properties
6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Br Acid-catalyzed halogen displacement Anticancer agents, DNA intercalators Low solubility in polar solvents
6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Cl Similar to bromo analog Antimicrobial studies (unpublished) Higher solubility than bromo analog
6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde CH₃ Vilsmeier reaction Catalytic systems (e.g., Ru complexes) MP: 261–263°C

Key Insights :

  • Bromine enhances DNA-binding affinity due to its size and electronegativity, making it prominent in anticancer research .
  • Chlorine offers cost-effective synthesis but may reduce bioactivity compared to bromine.
  • Methyl groups improve solubility and catalytic utility in metal complexes .

Positional Isomers and Functional Group Modifications

Table 2: Positional and Functional Variants
Compound Name Substituent Position Functional Groups Key Applications
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde C7-CH₃ Aldehyde, ketone Antimicrobial lead optimization
Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate Pyridine core Ester, bromine Synthetic intermediate for heterocycles
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde (unsubstituted) None Aldehyde, ketone Antimalarial agents (IC₅₀: 0.014–15.87 µg/mL)

Key Insights :

  • C7-methyl derivatives exhibit distinct biological targeting compared to C6-substituted analogs due to steric effects .
  • Pyridine-based analogs (e.g., methyl carboxylate) are less biologically active but valuable in heterocyclic synthesis .
  • Unsubstituted 2-oxo-1,2-dihydroquinoline-3-carbaldehyde shows broad antimalarial activity, highlighting the importance of the unmodified quinoline core .

Key Insights :

  • Bromine in ligands enhances DNA intercalation and stabilizes metal-binding modes .
  • Methoxy and thiosemicarbazone groups improve water solubility and protein interaction .
  • Stearoyl hydrazones demonstrate metal-dependent structural variability, influencing bioactivity .

Biological Activity

6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a derivative of quinoline known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. The following sections provide an in-depth analysis of its biological activity based on recent studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a bromo substituent at the 6-position and an aldehyde functional group at the 3-position. This structure allows for significant reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to selectively target cancerous cell lines while sparing non-cancerous cells. For instance, one study reported that derivatives of this compound exhibited IC50 values ranging from sub-micromolar to low micromolar levels against various human tumor cell lines, indicating potent cytotoxic effects (Table 1) .

Cell LineIC50 (µM)Reference
HCT-15 (Colon)0.02
A549 (Lung)8.4
BxPC3 (Pancreatic)0.5
A375 (Melanoma)0.03

The compound's mechanism involves inducing apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It demonstrated moderate antibacterial activity against several strains, including Gram-positive bacteria. One study reported minimum inhibitory concentration (MIC) values that suggest effectiveness against opportunistic infections .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications as well. Its derivatives have been tested for their ability to inhibit pro-inflammatory cytokines in vitro. The presence of the bromo substituent enhances its interaction with inflammatory pathways, suggesting potential as a therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

  • Cytotoxicity Against Cancer Cells : In a comparative study, complex derivatives of this compound were evaluated against cisplatin, a standard chemotherapy drug. The results indicated that these derivatives were significantly more effective against pancreatic cancer cells than cisplatin, showcasing their potential as alternatives in cancer therapy .
  • Antimicrobial Efficacy : A series of synthesized compounds based on the quinoline scaffold were tested against resistant bacterial strains. The results demonstrated that modifications to the core structure could enhance antibacterial potency significantly, providing insights into structure-activity relationships essential for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves hydrolyzing halogenated precursors under acidic conditions. For example, 2-chloroquinoline-3-carbaldehyde derivatives can be refluxed with concentrated HCl (37%) for 16 hours, followed by precipitation in water to yield dihydroquinoline derivatives . Key variables affecting yield include reaction time, temperature, and stoichiometric ratios. Acid concentration must be optimized to avoid over-hydrolysis or side reactions.
Synthetic RoutePrecursorConditionsYieldReference
Acid hydrolysis2-chloroquinoline-3-carbaldehydeHCl (37%), reflux, 16 h~60-70% (estimated)

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : The aldehyde proton (CHO) typically resonates at δ 9.8–10.2 ppm, while the quinoline ring protons show distinct splitting patterns. Bromine’s deshielding effect shifts adjacent protons downfield.
  • IR : Strong absorption bands for C=O (1670–1700 cm⁻¹) and aldehyde C-H stretch (~2820, 2720 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks at m/z ~265 (M⁺ for C₁₁H₇BrNO₂) with fragmentation patterns reflecting Br loss (e.g., m/z 186 [M-Br]⁺).

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Avoid dust formation and inhalation/contact with skin/eyes. Use chemical-impermeable gloves, fume hoods, and adequate ventilation. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the bromine substituent at the 6-position influence the electronic properties and reactivity of the quinoline core in cross-coupling reactions?

  • Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity at the 3-carbaldehyde position, enhancing reactivity in nucleophilic additions. In Suzuki-Miyaura couplings, the 6-Br site acts as a directing group, enabling regioselective functionalization. Comparative studies with non-brominated analogs (e.g., 2-oxo-1,2-dihydroquinoline-3-carbaldehyde) show reduced reactivity, highlighting Br’s role in stabilizing transition states .

Q. What strategies resolve contradictions in reported reaction yields during scale-up synthesis?

  • Methodological Answer : Discrepancies often arise from incomplete mixing or heat transfer inefficiencies at larger scales. Strategies include:

  • Process Optimization : Use gradient temperature control (e.g., stepwise heating) to mimic lab-scale reflux conditions.
  • Catalyst Screening : Test palladium or copper catalysts for side-reaction suppression.
  • Analytical Validation : Employ HPLC or GC-MS to identify byproducts (e.g., dimerization products) and adjust stoichiometry .

Q. How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic attack sites. For example, the LUMO of this compound localizes at the aldehyde and C6-Br positions, aligning with observed reactivity in amidation and cross-coupling reactions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for this compound?

  • Methodological Answer : Variations (e.g., 210–220°C) may stem from impurities (e.g., residual solvents) or polymorphic forms. Recrystallization in polar aprotic solvents (DMF/H₂O) followed by differential scanning calorimetry (DSC) can isolate the pure form. Cross-validate with XRD to confirm crystal structure consistency .

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